5-Methyl-2-(piperidin-2-yl)pyridine
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Overview
Description
5-Methyl-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure minimal environmental impact and efficient recovery of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)pyridine: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
5-Methyl-2-(pyrrolidin-2-yl)pyridine: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in reactivity and application.
2-(Piperidin-3-yl)pyridine: Substitution at the 3-position of the piperidine ring, affecting its binding affinity and pharmacological profile.
Uniqueness
5-Methyl-2-(piperidin-2-yl)pyridine is unique due to the presence of both a methyl group and a piperidine moiety, which confer distinct steric and electronic properties. These features make it a valuable scaffold for the design of novel compounds with specific biological activities .
Properties
CAS No. |
22070-08-2 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
5-methyl-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3 |
InChI Key |
UBEYLLAMWPJTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
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